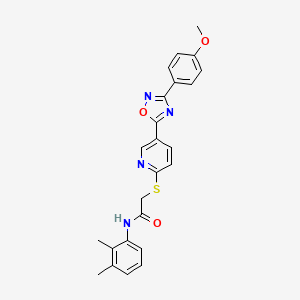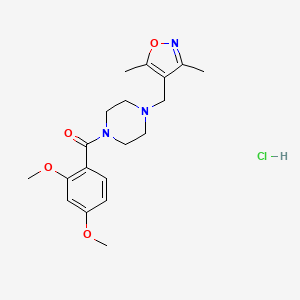
2-Ethyl-3,3-difluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,3-difluorobutan-1-ol is a research chemical with the molecular formula C6H12F2O and a molecular weight of 138.16 . It is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 . This indicates that the molecule consists of a butanol backbone with two fluorine atoms attached to the third carbon atom and an ethyl group attached to the second carbon atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Solubility and Phase Behavior in Ionic Liquids
Research on the solubility of various alcohols, including those structurally related to 2-Ethyl-3,3-difluorobutan-1-ol, in ionic liquids has provided insights into their application in green chemistry. The solubility of ionic liquids in alcohols indicates potential for applications in separations and as solvents for reactions. Studies have shown that the solubility decreases with an increase in the molecular weight of the alcohol and varies between primary and secondary alcohols, suggesting that this compound could exhibit unique solubility behaviors in different ionic liquid systems (U. D. and A. Marciniak, 2004).
Electrolyte Solvents for Energy Storage
Fluorinated compounds, closely related to this compound, have been investigated for their use as electrolyte solvents in lithium-ion batteries. These studies have demonstrated that fluorinated solvents can enhance the thermal stability and voltage range of lithium-ion batteries, making them suitable for high-voltage applications. The lower viscosity and higher dielectric constant of these fluorinated solvents contribute to their superior performance (Jinglun Wang et al., 2016).
Synthetic Applications
The synthesis and reactivity of fluorinated compounds, including structures similar to this compound, have been extensively studied. These compounds are valuable in organic synthesis, where their unique reactivity can be leveraged to introduce fluorine atoms into target molecules. The study of their nucleophilic reactions and conjugate addition reactions provides a foundation for developing new synthetic methodologies for fluorinated compounds (O. Paleta et al., 2000).
Fluorination Reagents and Methods
Research has also focused on developing new fluorination reagents and methods, where compounds structurally related to this compound could serve as substrates or intermediates. Studies on aminodifluorosulfinium salts, for instance, have revealed more stable and selective fluorinating agents that can convert alcohols to alkyl fluorides efficiently, highlighting the potential of using this compound in fluorination reactions (A. L’Heureux et al., 2010).
Environmental Persistence and Degradation
Investigations into the environmental fate of perfluoroalkyl compounds have raised awareness about the persistence and potential ecological impact of fluorinated alcohols. While specific studies on this compound may not be available, research on related compounds indicates the importance of understanding their biotransformation and environmental degradation pathways to mitigate potential risks (Wenping Zhang et al., 2020).
Safety and Hazards
The safety information for 2-Ethyl-3,3-difluorobutan-1-ol indicates that it is classified under GHS07. The hazard statements include H227 (combustible liquid), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-ethyl-3,3-difluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHXFVGWLVGGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)

![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)


![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)
![7-(3-Fluorophenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2936853.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)


